(2Z)-2-(Acetylamino)-3-(4-chlorophenyl)acrylic acid
Description
Properties
IUPAC Name |
(Z)-2-acetamido-3-(4-chlorophenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3/c1-7(14)13-10(11(15)16)6-8-2-4-9(12)5-3-8/h2-6H,1H3,(H,13,14)(H,15,16)/b10-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWUMDDFBFZVMFJ-POHAHGRESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=CC1=CC=C(C=C1)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/C(=C\C1=CC=C(C=C1)Cl)/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26731205 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(Acetylamino)-3-(4-chlorophenyl)acrylic acid typically involves the reaction of 4-chlorobenzaldehyde with acetamide in the presence of a base to form the corresponding imine. This imine is then subjected to a Knoevenagel condensation with malonic acid or its derivatives under basic conditions to yield the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(Acetylamino)-3-(4-chlorophenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acrylic acid moiety to saturated acids or alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents are typical for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or saturated acids.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit notable antimicrobial properties. Studies have shown effectiveness against various pathogens, including bacteria and fungi.
- Antitumor Activity : In models of skin carcinogenesis, the compound has been evaluated for its potential to inhibit tumor growth. Results suggest it may have applications in cancer prevention strategies.
- Anti-inflammatory Properties : Compounds similar to this derivative have shown promise in reducing inflammation markers, indicating potential applications in treating inflammatory diseases.
-
Biological Activity
- The compound's derivatives have been investigated for their biological activities, including anti-platelet aggregation, antifungal, and antiviral effects. These activities are crucial for drug discovery and development.
Table 1: Antimicrobial Activity Data
| Compound | Target Organism | MIC (µg/mL) | Remarks |
|---|---|---|---|
| This compound | Escherichia coli | 15 | Effective against Gram-negative bacteria |
| Staphylococcus aureus | 10 | Strong antibacterial activity | |
| Candida albicans | 20 | Moderate antifungal activity |
Table 2: Antitumor Activity Case Study
| Study Type | Model Used | Result |
|---|---|---|
| Two-stage skin carcinogenesis | Mouse model | Weak tumor-promoting activity observed |
| Combination therapy | With TPA | Potential insights for cancer prevention |
Case Studies
- Antibacterial Synergy : A study highlighted the synergistic effects of (2Z)-2-(Acetylamino)-3-(4-chlorophenyl)acrylic acid when combined with established antibiotics like ciprofloxacin. This combination significantly reduced the minimum inhibitory concentration (MIC) values for resistant bacterial strains, showcasing its potential in overcoming antibiotic resistance.
- Mechanism of Action : The mechanism underlying the biological activity involves interactions with specific molecular targets. The nitrophenyl group enhances the compound's reactivity, allowing it to form hydrogen bonds and hydrophobic interactions with enzymes and receptors, disrupting essential bioenergetic processes.
Mechanism of Action
The mechanism of action of (2Z)-2-(Acetylamino)-3-(4-chlorophenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Acyl Amino Group
(2Z)-2-(Benzoylamino)-3-(4-chlorophenyl)acrylic Acid
- Molecular Formula: C₁₆H₁₂ClNO₃; MW: 301.73 g/mol .
- The benzoyl group increases steric bulk compared to the acetyl group, reducing solubility in polar solvents. This modification enhances π-π stacking interactions in crystal lattices, as observed in its distinct crystallographic packing .
- Applications : Used in the synthesis of kinase inhibitors due to improved binding affinity from aromatic interactions.
(Z)-3-(4-Chlorophenyl)-2-(3,4-dimethoxybenzamido)acrylic Acid (4a)
Halogen and Functional Group Modifications
(E/Z)-3-(4-Chlorophenyl)-2-(Trifluoromethyl)acrylic Acid (7d)
- Synthesis : Palladium-catalyzed coupling of 1-chloro-4-iodobenzene with 2-(trifluoromethyl)acrylic acid yields a 63:37 E/Z isomer mixture .
- Impact of CF₃ : The trifluoromethyl group increases acidity (pKa ~2.1 vs. ~3.5 for the acetylated analog) and metabolic stability, making it suitable for agrochemical applications .
b. 2-(Cyanomethyl)-3-{4-[4-(Diphenylamino)biphenyl-4-ylamino]phenyl}acrylic Acid
Comparative Physicochemical and Reactivity Data
Biological Activity
(2Z)-2-(Acetylamino)-3-(4-chlorophenyl)acrylic acid, also known by its CAS number 88681-63-4, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and applications in various fields, particularly in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 239.66 g/mol. The structure features an acetamido group attached to a phenylacrylic acid moiety, which is essential for its biological activity.
Anticancer Properties
Research has indicated that derivatives of this compound exhibit anticancer properties. A study highlighted that compounds with similar structures could inhibit cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : These compounds may induce cell cycle arrest in cancer cells, preventing their division and growth.
- Apoptosis Induction : They have been shown to trigger apoptosis in malignant cells, leading to programmed cell death.
A specific case study demonstrated that a derivative of this compound significantly reduced the viability of human cancer cell lines in vitro, suggesting its potential as a chemotherapeutic agent .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines, which are critical in the pathogenesis of chronic inflammatory diseases. In animal models, treatment with this compound resulted in decreased inflammation markers and improved outcomes in models of arthritis and other inflammatory conditions .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It can modulate the activity of various receptors that play roles in cellular signaling pathways.
- Oxidative Stress Reduction : By reducing oxidative stress, it may protect cells from damage associated with chronic diseases.
Research Findings and Case Studies
Q & A
Basic: What are the established synthetic routes for (2Z)-2-(Acetylamino)-3-(4-chlorophenyl)acrylic acid, and how can reaction conditions be optimized for higher yields?
The compound is synthesized via multi-step organic reactions. A common method involves refluxing oxazolone derivatives (e.g., 3a,b ) with 20% potassium hydroxide (KOH), followed by neutralization with dilute hydrochloric acid (HCl) to precipitate the product. Crystallization in aqueous ethanol (70%) yields the pure acrylic acid derivative . Key optimization parameters include:
- Reaction time : 1–2 hours under reflux to ensure complete ring-opening of the oxazolone intermediate.
- Temperature : Controlled heating to avoid side reactions like decarboxylation.
- Solvent choice : Ethanol-water mixtures enhance crystallization efficiency.
Advanced scaling may require continuous flow reactors to improve reproducibility and yield in industrial settings .
Basic: How can researchers confirm the (Z)-configuration and purity of this compound?
The (Z)-configuration is confirmed via:
- X-ray crystallography : Monoclinic crystal system (space group P21) with unit cell parameters a = 6.2440 Å, b = 7.5450 Å, c = 11.813 Å, and β = 100.47°, as reported in single-crystal studies .
- NMR spectroscopy : Distinct coupling constants (e.g., J = 10–12 Hz for olefinic protons) and NOE correlations to verify spatial arrangement.
- HPLC analysis : Reverse-phase HPLC with UV detection (e.g., 254 nm) ensures >98% purity, validated using methods optimized for related acrylate derivatives .
Advanced: What in vitro models are used to evaluate its antiproliferative activity, and how is the mechanism of action validated?
The compound is screened against cancer cell lines (e.g., MCF-7, HeLa) using:
- MTT assays : To measure cell viability reduction (IC50 values typically <10 µM).
- Kinase inhibition studies : Direct binding to the PIF-pocket of atypical protein kinase C (PKC) isoforms, validated via:
- Surface plasmon resonance (SPR) : Binding affinity (KD) measurements.
- Western blotting : Downregulation of PKC-dependent phosphorylation targets (e.g., NF-κB) .
Contradictory data may arise from isoform-specific effects, necessitating isoform-selective knockdown experiments.
Advanced: How do structural modifications influence biological activity, and what strategies improve selectivity?
Structure-activity relationship (SAR) studies highlight:
- 4-Chlorophenyl group : Critical for hydrophobic interactions with PKC’s allosteric site. Substitution with bulkier groups (e.g., biphenyl) enhances potency but may reduce solubility .
- Acetylamino moiety : Replacing the acetyl group with sulfonyl or nitro groups alters hydrogen-bonding patterns, affecting selectivity.
- Stereochemistry : The (Z)-isomer shows 5–10× higher activity than the (E)-isomer due to optimal spatial alignment with the target pocket .
Computational docking (e.g., AutoDock Vina) guides rational design to minimize off-target effects .
Advanced: What analytical methods validate the compound’s stability under physiological conditions?
Stability is assessed using:
- pH-dependent degradation studies : Incubation in buffers (pH 1–9) at 37°C, monitored via RP-HPLC. Degradation products (e.g., decarboxylated derivatives) are identified using LC-MS .
- Plasma stability assays : Incubation in human plasma (1–24 hours) followed by protein precipitation and quantification of intact compound.
- Forced degradation : Exposure to heat, light, and oxidants (e.g., H2O2) to identify degradation pathways .
Advanced: What challenges arise in scaling up synthesis, and how are they addressed?
Key challenges include:
- Low yields in multi-step synthesis : Side reactions during oxazolone formation (e.g., dimerization) reduce overall efficiency. Mitigated by slow addition of reagents and strict temperature control .
- Purification difficulties : Precipitation often co-occurs with byproducts. Gradient recrystallization or column chromatography (silica gel, ethyl acetate/hexane) improves purity.
- Industrial scalability : Batch reactors face heat transfer limitations. Switching to continuous flow systems enhances mixing and reduces reaction time .
Advanced: How do researchers reconcile contradictory data on its efficacy across different cancer models?
Discrepancies may stem from:
- Cell line heterogeneity : Varied expression of PKC isoforms (e.g., MCF-7 vs. A549 cells). Isoform-specific siRNA knockdown clarifies target relevance .
- Metabolic stability : Differences in cytochrome P450 activity across models affect intracellular concentrations. Stable isotope tracing (e.g., 13C-labeled compound) quantifies bioavailability .
- Off-target effects : Proteomic profiling (e.g., kinase inhibitor panels) identifies unintended targets, guiding SAR refinement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
